4-(4-Fluorobenzoyl)piperidine
Overview
Description
4-(4-Fluorobenzoyl)piperidine is a unique chemical compound with the empirical formula C12H14FNO . It has a molecular weight of 207.24 . The IUPAC name for this compound is (4-fluorophenyl)(4-piperidinyl)methanone . The compound is typically a white to yellow solid .
Molecular Structure Analysis
The molecular structure of 4-(4-Fluorobenzoyl)piperidine can be represented by the SMILES stringFc1ccc(cc1)C(=O)C2CCNCC2
. The InChI code for this compound is 1S/C12H14FNO/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10/h1-4,10,14H,5-8H2
. Physical And Chemical Properties Analysis
4-(4-Fluorobenzoyl)piperidine is a white to yellow solid . It has a molecular weight of 207.24 . The storage temperature for this compound is 2-8°C . .Scientific Research Applications
Antipsychotic Potential
4-(4-Fluorobenzoyl)piperidine has been explored for its potential in the development of antipsychotic drugs. A study by Raviña et al. (2000) synthesized and evaluated a series of compounds including 4-(4-Fluorobenzoyl)piperidine for their affinity to dopamine and serotonin receptors. Their research indicated that certain compounds with a benzoylpiperidine moiety showed selectivity for 5-HT2A receptors and suggested their potential effectiveness as antipsychotic drugs (Raviña et al., 2000).
Inhibitor Synthesis
Another application involves the synthesis of specific inhibitors. Hao Jing-shan (2006) described a practical synthesis method for 1-(4-fluorobenzoyl)-4-(4-trifluoromethoxylbenzoyl)piperidine, demonstrating its potential in the production of complex chemical compounds (Hao Jing-shan, 2006).
Lipid Regulation and Diabetes Treatment
Komoto et al. (2000) synthesized new fibrates containing piperidine and evaluated their effects. They found that one such compound, 2-[3-[1-(4-fluorobenzoyl)-piperidin-4yl]phenoxyl-2-methylpropanoic acid, showed significant activities in decreasing triglyceride, cholesterol, and blood sugar levels, indicating its potential in treating conditions like diabetes and lipid disorders (Komoto et al., 2000).
Antiproliferative and Structural Analysis
The compound has also been examined for its antiproliferative activity. Prasad et al. (2018) prepared a derivative of 4-(4-Fluorobenzoyl)piperidine and evaluated it for antiproliferative activity. They also conducted structural characterization using various methods, indicating the compound's potential in cancer research and drug design (Prasad et al., 2018).
Corrosion Inhibition
In the field of materials science, Kaya et al. (2016) investigated the adsorption and corrosion inhibition properties of piperidine derivatives, including those with a 4-fluorobenzoyl moiety. Their research provided insights intothe use of these compounds in preventing corrosion of iron, demonstrating their application in industrial and engineering contexts (Kaya et al., 2016).
Metabolite Identification in Pharmacology
In pharmacological research, Umehara et al. (2009) identified metabolites of a compound containing a 4-fluorobenzoyl piperidine moiety. This study contributes to the understanding of the metabolic pathways and potential drug interactions of compounds containing 4-(4-Fluorobenzoyl)piperidine (Umehara et al., 2009).
Radiotracer Development for PET Imaging
Labas et al. (2011) explored the development of specific PET radioligands containing the 4-(4-fluorobenzyl)piperidine moiety. Their research aimed at creating radiotracers for imaging NR2B NMDA receptors, showcasing the application of 4-(4-Fluorobenzoyl)piperidine in neuroimaging and diagnostic medicine (Labas et al., 2011).
Anti-Lung Cancer Activity
Research into the anti-cancer potential of fluoro-substituted compounds, including those with a benzoyl piperidine structure, has shown promising results against lung cancer. Hammam et al. (2005) synthesized and tested various compounds, indicating their efficacy at low concentrations compared to traditional drugs (Hammam et al., 2005).
Alzheimer's Disease Treatment
Gupta et al. (2020) synthesized N-benzylated derivatives of piperidine and evaluated them for anti-Alzheimer's activity. Compounds containing the 4-fluorobenzoyl-piperidin-1-yl moiety demonstrated significantanti-Alzheimer's properties, indicating their potential role in treating this neurodegenerative disease (Gupta et al., 2020).
Cytotoxic Studies and Docking Studies
Govindhan et al. (2017) conducted cytotoxic studies on a compound synthesized using 4-(4-Fluorobenzoyl)piperidine. Their research included spectroscopic characterization and molecular docking studies, suggesting its utility in the development of new molecules with potential biological applications (Govindhan et al., 2017).
Fluorescent pH Sensors
Cui et al. (2004) explored the fluorescence properties of 4-Piperidine-naphthalimide derivatives, which include 4-(4-Fluorobenzoyl)piperidine, for potential use as fluorescent pH sensors. Their findings indicated the compounds' ability to serve as novel sensors for applications in various scientific fields (Cui et al., 2004).
Tuberculosis Drug Discovery
Odingo et al. (2014) investigated the 2,4-diaminoquinazoline series, including compounds with a 4-fluorobenzyl-piperidine moiety, for their potential as tuberculosis drug candidates. Their study provided insights into structure-activity relationships influencing potency against Mycobacterium tuberculosis (Odingo et al., 2014).
Safety And Hazards
The compound is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . It is also advised to wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
(4-fluorophenyl)-piperidin-4-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10/h1-4,10,14H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABERUOJGWHYBJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347223 | |
Record name | 4-(4-Fluorobenzoyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorobenzoyl)piperidine | |
CAS RN |
56346-57-7 | |
Record name | 4-(4-Fluorobenzoyl)piperidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056346577 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(4-Fluorobenzoyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-Fluorobenzoyl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(4-FLUOROBENZOYL)PIPERIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K4JJ6US7T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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